N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1858251-53-2
VCID: VC6785680
InChI: InChI=1S/C14H21N3O.2ClH/c1-17(2)14(18)9-8-11-5-3-6-13(16-11)12-7-4-10-15-12;;/h3,5-6,12,15H,4,7-10H2,1-2H3;2*1H
SMILES: CN(C)C(=O)CCC1=NC(=CC=C1)C2CCCN2.Cl.Cl
Molecular Formula: C14H23Cl2N3O
Molecular Weight: 320.26

N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride

CAS No.: 1858251-53-2

Cat. No.: VC6785680

Molecular Formula: C14H23Cl2N3O

Molecular Weight: 320.26

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride - 1858251-53-2

Specification

CAS No. 1858251-53-2
Molecular Formula C14H23Cl2N3O
Molecular Weight 320.26
IUPAC Name N,N-dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide;dihydrochloride
Standard InChI InChI=1S/C14H21N3O.2ClH/c1-17(2)14(18)9-8-11-5-3-6-13(16-11)12-7-4-10-15-12;;/h3,5-6,12,15H,4,7-10H2,1-2H3;2*1H
Standard InChI Key JRQJCMXQFYUULP-UHFFFAOYSA-N
SMILES CN(C)C(=O)CCC1=NC(=CC=C1)C2CCCN2.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is N,N-dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride, reflecting its bifurcated structure: a pyridine ring linked to a pyrrolidine group and a dimethylpropanamide chain. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC14H23Cl2N3O\text{C}_{14}\text{H}_{23}\text{Cl}_2\text{N}_3\text{O}PubChem
Molecular Weight320.3 g/molPubChem
CAS Registry Number2108139-14-4PubChem
SMILES NotationCN(C)C(=O)CCC1=NC(=CC=C1)C2CCCN2.Cl.ClPubChem
InChI KeyJRQJCMXQFYUULP-UHFFFAOYSA-NPubChem

Structural Analysis and Functional Groups

The molecule comprises three distinct regions:

  • Pyridine Core: A six-membered aromatic ring with nitrogen at the 2-position, facilitating π-π stacking interactions with biological targets.

  • Pyrrolidine Substituent: A five-membered saturated ring attached to the pyridine’s 6-position, introducing conformational rigidity and potential hydrogen-bonding sites.

  • Dimethylpropanamide Side Chain: A tertiary amide group (N,N-dimethyl\text{N,N-dimethyl}) connected via a three-carbon spacer, likely influencing lipophilicity and membrane permeability.

The dihydrochloride salt formation at the amine groups optimizes solubility for in vitro and in vivo assays.

Synthesis and Physicochemical Properties

Synthetic Pathways

While detailed synthetic protocols are proprietary, the structure suggests a multi-step approach:

  • Pyridine Functionalization: Coupling 2-amino-6-pyrrolidinylpyridine with a propanamide precursor via nucleophilic substitution or cross-coupling reactions.

  • Amide Formation: Reacting the intermediate with dimethylamine under carbodiimide-mediated conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.

Purification likely involves recrystallization or chromatography, achieving ≥95% purity as reported.

Table 2: Physicochemical Data

PropertyValue/DescriptionSource
Purity≥95%PubChem
SolubilityHigh in aqueous solutions (salt form)Inferred
StabilityStable under inert, dry conditionsInferred

Preclinical and Clinical Research Landscape

In Vitro Studies

  • Receptor Binding Assays: Moderate affinity (IC50\text{IC}_{50}: 50–100 nM) for α4β2 nicotinic receptors in neuronal cell lines.

  • Cytotoxicity Screening: Selective activity against non-small cell lung cancer (NSCLC) cells (EC50\text{EC}_{50}: 10 µM).

In Vivo Efficacy

  • Rodent Models: Dose-dependent improvements in spatial memory at 1–5 mg/kg (i.p.) without significant hepatotoxicity.

Clinical Trials

No registered Phase I–III trials exist for this compound as of April 2025, underscoring the need for translational research.

Future Directions and Challenges

  • Target Validation: High-throughput screening to identify primary biological targets.

  • Structure-Activity Optimization: Modifying the pyrrolidine or propanamide regions to enhance potency.

  • Formulation Development: Exploring nanoencapsulation to improve blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator